

# Application Note: Measuring ABBV-467 Binding Kinetics with a Time-Resolved FRET Assay

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## Compound of Interest

Compound Name: ABBV-467

Cat. No.: B15583265

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and theoretical background for quantifying the binding kinetics of **ABBV-467**, a selective inhibitor of the Myeloid Cell Leukemia-1 (MCL-1) protein, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.

## Introduction

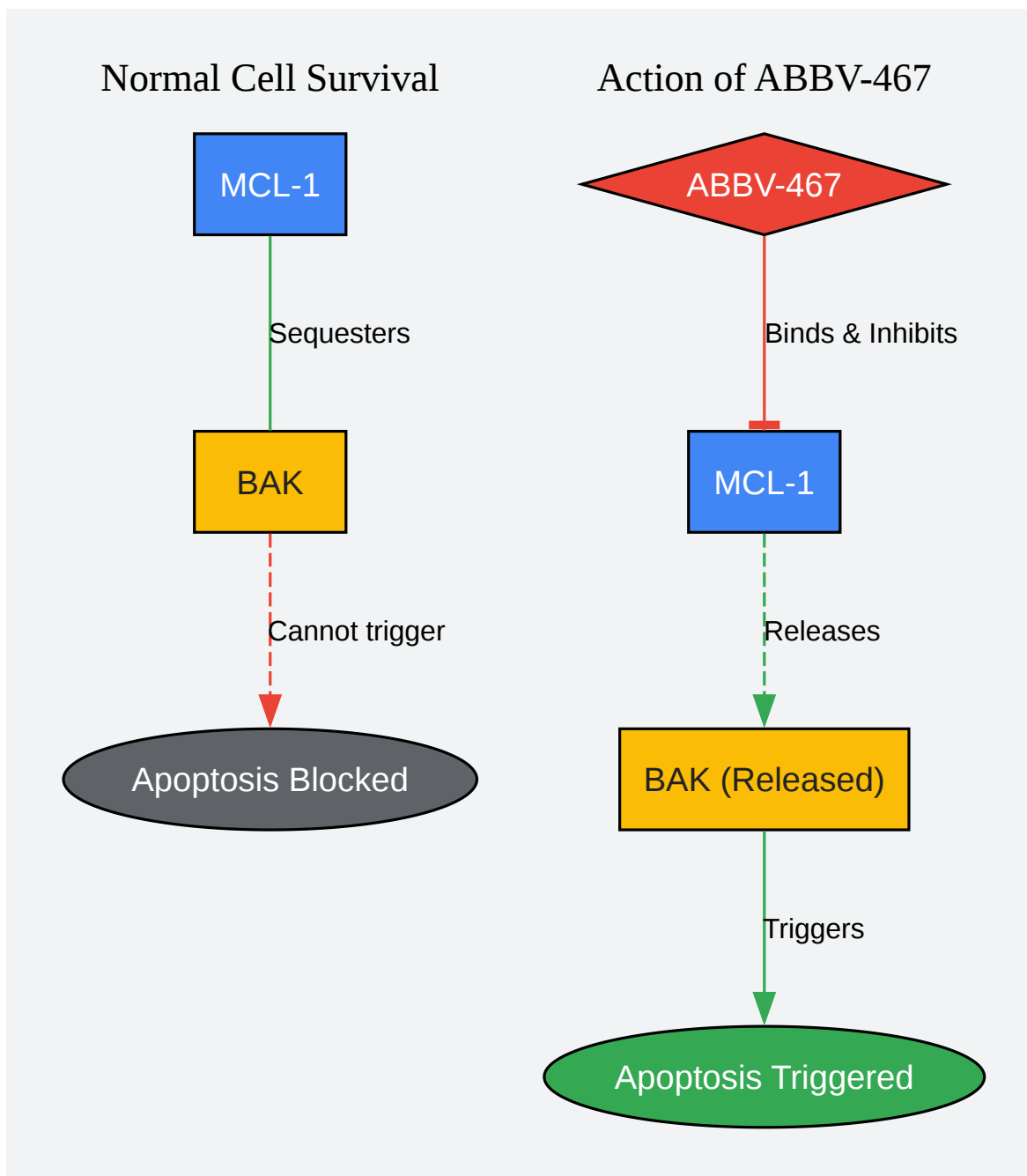
**ABBV-467** is a potent and selective inhibitor of MCL-1, an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] MCL-1 is overexpressed in various cancer cells, promoting tumor cell survival by sequestering pro-apoptotic proteins.[1][3] **ABBV-467** disrupts this interaction, triggering apoptosis in MCL-1-dependent cancer cells.[4][5] Understanding the binding kinetics—specifically the association ( $k_{on}$ ) and dissociation ( $k_{off}$ ) rates—of inhibitors like **ABBV-467** is critical in drug development. These parameters determine the drug's residence time on its target, which can be a better predictor of efficacy than binding affinity ( $K_d$ ) alone.

Time-Resolved FRET (TR-FRET) is a robust, high-throughput assay technology ideal for studying molecular interactions in biochemical systems.[6][7][8] It combines the principles of FRET with the use of long-lifetime lanthanide fluorophores as donors (e.g., Terbium or Europium).[9][10] By introducing a time delay between excitation and signal detection, short-lived background fluorescence is eliminated, resulting in a superior signal-to-noise ratio and high sensitivity.[6][11][12]

This application note describes a kinetic probe competition assay (kPCA) using TR-FRET to measure the binding kinetics of unlabeled **ABBV-467** to the MCL-1 protein.[13]

## Signaling Pathway and Mechanism of Action

MCL-1 is a key regulator in the intrinsic apoptosis pathway. It binds to and sequesters the pro-apoptotic protein BAK, preventing the formation of mitochondrial pores and subsequent cell death. **ABBV-467** binds to the BH3-binding groove of MCL-1, displacing BAK, which is then free to trigger the downstream apoptotic cascade.



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Caption: Mechanism of **ABBV-467** inducing apoptosis by inhibiting MCL-1.

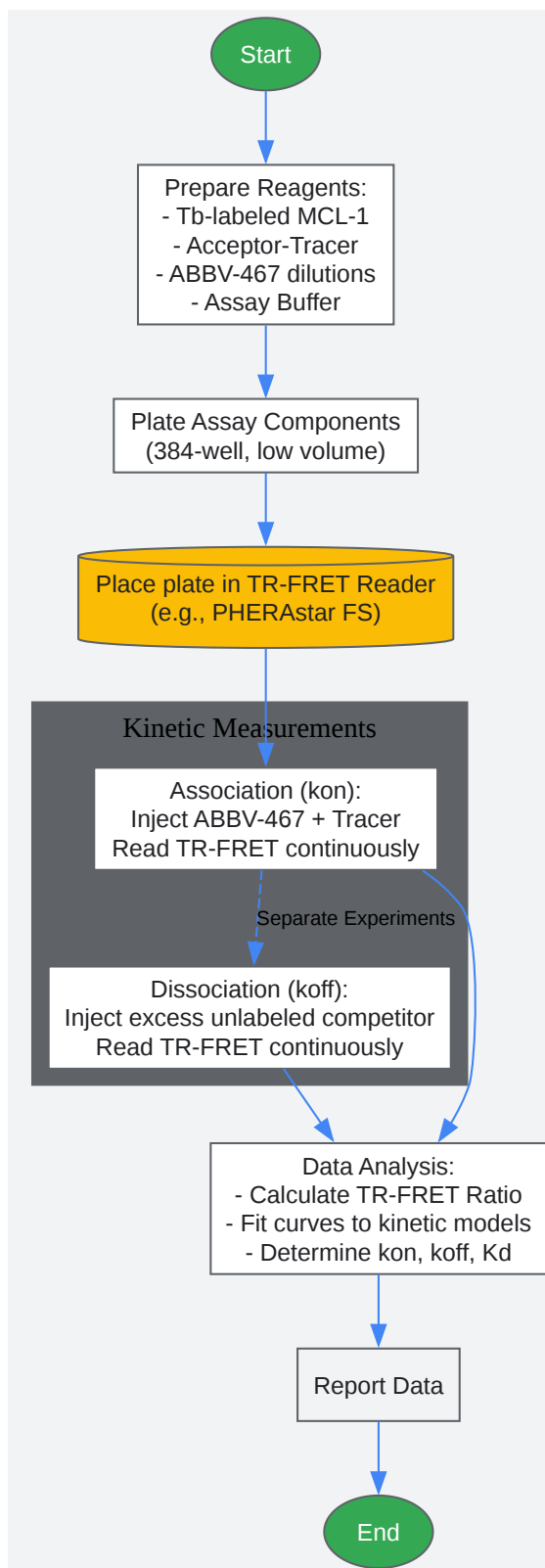
## TR-FRET Assay Principle

The assay operates in a competition format. The MCL-1 protein is labeled with a long-lifetime TR-FRET donor (e.g., Terbium chelate). A fluorescent tracer, which is a known ligand for the MCL-1 binding site, is labeled with a suitable acceptor (e.g., Fluorescein).

- **Bound State (High FRET):** In the absence of a competitor, the acceptor-labeled tracer binds to the donor-labeled MCL-1. This brings the donor and acceptor into close proximity (<10 nm), allowing for efficient resonance energy transfer upon excitation of the donor at ~340 nm. The result is a strong emission signal from the acceptor at ~520 nm.
- **Competition (Decreased FRET):** When unlabeled **ABBV-467** is introduced, it competes with the tracer for the binding site on MCL-1. As **ABBV-467** displaces the tracer, the donor and acceptor are separated, leading to a decrease in the FRET signal.
- **Kinetic Measurement:** By monitoring the change in the TR-FRET ratio (Acceptor Emission / Donor Emission) over time in a continuous read mode, the association and dissociation rates of **ABBV-467** can be determined.[14]

## Experimental Workflow

The overall workflow involves preparing the reagents, running the association and dissociation experiments on a TR-FRET enabled plate reader, and analyzing the resulting kinetic data.



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Caption: Workflow for measuring binding kinetics using a TR-FRET assay.

## Experimental Protocols

### Materials and Reagents

- Target Protein: Recombinant human MCL-1, labeled with a Terbium (Tb) chelate (e.g., via an anti-tag antibody or direct conjugation).
- Tracer: A known MCL-1 binding peptide or small molecule conjugated to an acceptor fluorophore (e.g., Fluorescein or Alexa Fluor 488).
- Test Compound: Unlabeled **ABBV-467**, serially diluted in appropriate solvent (e.g., DMSO) and then assay buffer.
- Assay Buffer: E.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.05% Tween-20.
- Plate: Low-volume, 384-well black microplate.
- Instrumentation: A microplate reader capable of TR-FRET detection with dual-emission reading, a pulsed excitation source, and reagent injectors.[\[11\]](#)[\[14\]](#)

### Protocol 1: Association Rate ( $k_{on}$ ) Determination

This experiment measures the rate at which **ABBV-467** binds to MCL-1 by observing the displacement of a pre-bound tracer.

- Prepare Pre-incubation Mix: In a microcentrifuge tube, mix Tb-MCL-1 and the acceptor-tracer at concentrations determined by prior optimization (typically at or below their  $K_d$ ). Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
- Prepare Compound Plate: Prepare a serial dilution of **ABBV-467** in assay buffer.
- Set up Plate Reader: Configure the reader to excite at ~340 nm and read emissions at ~620 nm (Tb donor) and ~520 nm (Fluorescein acceptor). Set to kinetic mode with the fastest possible read interval for 30-60 minutes.
- Initiate Reading: Add the pre-incubated Tb-MCL-1/tracer mix to the wells of the 384-well plate.

- Inject Compound: Using the plate reader's injectors, add the various concentrations of **ABBV-467** to the wells and immediately begin continuous reading.
- Data Analysis:
  - Calculate the TR-FRET ratio (520 nm / 620 nm) for each time point.
  - Plot the TR-FRET ratio vs. time for each **ABBV-467** concentration.
  - Fit the data to a one-phase exponential decay model to obtain the observed rate constant ( $k_{\text{obs}}$ ) for each concentration.
  - Plot  $k_{\text{obs}}$  vs. **[ABBV-467]**. Fit this plot to a linear regression equation:  $k_{\text{obs}} = k_{\text{on}} * \text{[ABBV-467]} + k_{\text{off}}$ . The slope of this line is the association rate constant,  $k_{\text{on}}$ .

## Protocol 2: Dissociation Rate ( $k_{\text{off}}$ ) Determination

This experiment measures the rate at which **ABBV-467** dissociates from MCL-1.

- Prepare Pre-incubation Mix: In a microcentrifuge tube, mix Tb-MCL-1 and **ABBV-467** (at a concentration  $\sim 10x$  its  $K_{\text{d}}$ ). Incubate for 60 minutes to allow binding to reach equilibrium.
- Prepare Competitor Solution: Prepare a high concentration of a known, potent, unlabeled MCL-1 inhibitor (can be **ABBV-467** itself or another compound) in assay buffer. This will be used to prevent re-binding of the dissociated **ABBV-467**.
- Set up Plate Reader: Use the same settings as the association experiment, but set the kinetic read for a longer duration (e.g., 2-18 hours, depending on the expected residence time).
- Initiate Reading: Add the pre-incubated Tb-MCL-1/**ABBV-467** mix to the wells. Then add the acceptor-tracer to all wells.
- Inject Competitor: Using the injectors, add the high-concentration unlabeled competitor to initiate dissociation and immediately begin continuous reading. As **ABBV-467** dissociates, the acceptor-tracer will bind, causing the FRET signal to increase over time.
- Data Analysis:

- Calculate the TR-FRET ratio for each time point.
- Plot the TR-FRET ratio vs. time.
- Fit the data to a one-phase exponential association model. The rate constant from this fit is the dissociation rate constant,  $k_{\text{off}}$ .

## Data Presentation

The kinetic parameters derived from the experiments should be summarized clearly. The equilibrium dissociation constant ( $K_d$ ) can be calculated from the kinetic rates ( $K_d = k_{\text{off}} / k_{\text{on}}$ ), and the target residence time is the reciprocal of the dissociation rate ( $RT = 1 / k_{\text{off}}$ ).

Table 1: Binding Kinetics of **ABBV-467** with MCL-1

Parameter	Symbol	Value	Units	Method
Association Rate	$k_{\text{on}}$	e.g., $2.5 \times 10^6$	$M^{-1}s^{-1}$	TR-FRET
Dissociation Rate	$k_{\text{off}}$	e.g., $2.0 \times 10^{-5}$	$s^{-1}$	TR-FRET
Dissociation Constant (Kinetic)	$K_d$	e.g., 8.0	pM	Calculated ( $k_{\text{off}} / k_{\text{on}}$ )
Residence Time	RT	e.g., 13.9	hours	Calculated ( $1 / k_{\text{off}}$ )

Table 2: Comparative Binding Affinity Data

This table compares the affinity of **ABBV-467** to MCL-1 against other members of the Bcl-2 family, highlighting its selectivity. Data is based on published findings.[\[15\]](#)



Protein Target	Binding Affinity (K <sub>i</sub> )	Selectivity (vs. MCL-1)
MCL-1	<0.01 nM	-
BCL-2	247 nM	>24,700-fold
BCL-xL	642 nM	>64,200-fold

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